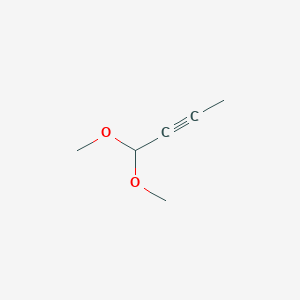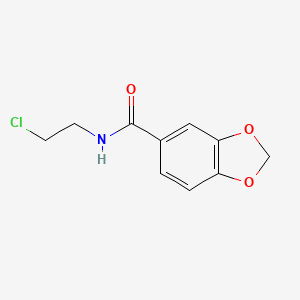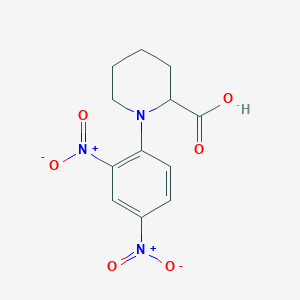
1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13N3O6 It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 2,4-dinitrophenyl reagents. One common method is the nucleophilic substitution reaction where piperidine reacts with 2,4-dinitrochlorobenzene under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Pipecolic acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
1-(2,4-Dinitrophenyl)piperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid is unique due to the presence of both the nitro groups and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
17794-42-2 |
|---|---|
分子式 |
C12H13N3O6 |
分子量 |
295.25 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O6/c16-12(17)10-3-1-2-6-13(10)9-5-4-8(14(18)19)7-11(9)15(20)21/h4-5,7,10H,1-3,6H2,(H,16,17) |
InChI 键 |
YJWRTHKSJFBLGH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


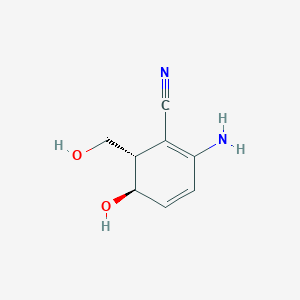
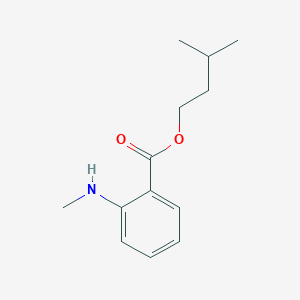




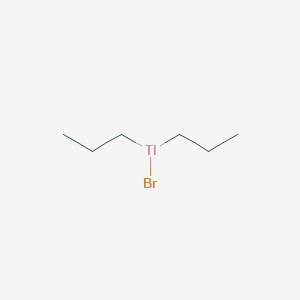
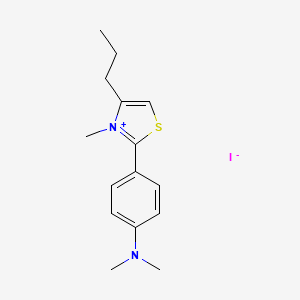


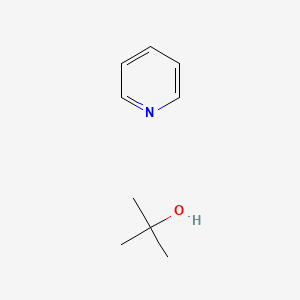
![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
